Terizidone-13N2,d6

LC-MS/MS quantification isotopic cross-interference stable isotope internal standard

Terizidone-13N2,d6 (CAS unlabeled: 25683-71-0; molecular formula C₁₄H₈D₆N₂¹⁵N₂O₄; MW 310.31) is a stable isotope-labeled analog of the second-line antitubercular agent terizidone, incorporating six deuterium (²H) atoms and two nitrogen-15 (¹⁵N) atoms. Terizidone itself is a prodrug composed of two cycloserine molecules linked via a terephthalaldehyde moiety, recommended by WHO for long-treatment regimens against multidrug-resistant tuberculosis (MDR-TB).

Molecular Formula C14H14N4O4
Molecular Weight 310.31 g/mol
Cat. No. B13842997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerizidone-13N2,d6
Molecular FormulaC14H14N4O4
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESC1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O
InChIInChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)/i7D2,8D2,11D,12D,17+1,18+1
InChIKeyODKYYBOHSVLGNU-UKLGOYNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terizidone-13N2,d6: Dual-Labeled Stable Isotope Internal Standard for Anti-Tuberculosis Drug Bioanalysis


Terizidone-13N2,d6 (CAS unlabeled: 25683-71-0; molecular formula C₁₄H₈D₆N₂¹⁵N₂O₄; MW 310.31) is a stable isotope-labeled analog of the second-line antitubercular agent terizidone, incorporating six deuterium (²H) atoms and two nitrogen-15 (¹⁵N) atoms . Terizidone itself is a prodrug composed of two cycloserine molecules linked via a terephthalaldehyde moiety, recommended by WHO for long-treatment regimens against multidrug-resistant tuberculosis (MDR-TB) [1]. This dual-isotope labeled compound is designed exclusively as an internal standard (ISTD) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of terizidone in pharmaceutical dosage forms, biological matrices, and clinical pharmacokinetic studies [2].

Why Generic Isotope-Labeled Terizidone Analogs Cannot Substitute for Terizidone-13N2,d6 in Quantitative Bioanalysis


Terizidone quantification in biological matrices presents three non-interchangeable requirements that generic alternatives fail to satisfy simultaneously. First, terizidone is incompletely metabolized to cycloserine—only an apparent fraction of 0.29 (29%) undergoes biotransformation in vivo [1]—meaning that measuring cycloserine alone cannot proxy for terizidone exposure, yet most published LC-MS/MS methods lack a terizidone-matched ISTD entirely [2]. Second, single-isotope labeled analogs such as Terizidone-d6 (MW 308.33; deuterium only) provide a mass shift of only +6.04 Da from unlabeled terizidone, which is narrower than the +8.02 Da afforded by Terizidone-13N2,d6, and they lack the skeletal ¹⁵N stabilization that prevents deuterium–hydrogen back-exchange during sample preparation . Third, structural analog ISTDs (e.g., propranolol) are routinely used in published HPLC-UV methods for terizidone [3], but these chemically dissimilar standards fail to co-elute with terizidone, exhibit different extraction recoveries and ionization efficiencies, and introduce matrix-effect variability that stable isotope-labeled ISTDs fundamentally eliminate [4].

Terizidone-13N2,d6: Quantified Differentiation Evidence for Procurement Decision-Making


Dual-Isotope (+8 Da) Mass Shift Exceeds the Industry Minimum Threshold for Cross-Interference Avoidance, Outperforming Deuterium-Only Terizidone-d6 (+6 Da)

Terizidone-13N2,d6 delivers a total mass shift of +8.02 Da relative to unlabeled terizidone (MW 302.29 → 310.31), exceeding the widely adopted industry recommendation that deuterated internal standards maintain a minimum mass difference of >3 Da (D3+) from the target analyte to avoid isotopic peak overlap and cross-interference in selected reaction monitoring (SRM) [1]. In contrast, the deuterium-only analog Terizidone-d6 (MW 308.33) provides a mass shift of only +6.04 Da—still compliant but 24.7% narrower . The additional +1.98 Da contributed by the two ¹⁵N atoms in Terizidone-13N2,d6 places the ISTD signal further from the natural-abundance isotopologue envelope of unlabeled terizidone, reducing the risk of mutual signal contribution that can bias calibration curves at low concentrations .

LC-MS/MS quantification isotopic cross-interference stable isotope internal standard bioanalytical method validation

Skeletal ¹⁵N Labeling Provides Resistance to Deuterium–Hydrogen Back-Exchange That Single-Label Deuterated Internal Standards Cannot Match

A recognized limitation of deuterium-only labeled internal standards is their susceptibility to deuterium–hydrogen back-exchange during sample preparation, especially when deuterium atoms are positioned on functional groups bearing labile protons (e.g., -OH, -NH, -COOH) or when exposed to protic solvents in the LC mobile phase [1]. Terizidone-13N2,d6 mitigates this risk through its dual-labeling architecture: the two ¹⁵N atoms are incorporated into the isoxazolidinone ring skeleton—positions that are chemically inert to exchange under all standard bioanalytical conditions—while the six deuterium atoms provide additional mass separation . Industry consensus holds that ¹³C- and ¹⁵N-labeled internal standards are inherently more stable than deuterium-only analogs because the C–¹⁵N and C–¹³C bonds do not undergo exchange with protic solvents . In the case of terizidone, whose molecular structure contains exchangeable imine (-CH=N-) and amide-like functionalities within the isoxazolidinone rings, the ¹⁵N component provides an orthogonal stability guarantee that a d6-only label cannot offer .

H/D exchange isotopic stability sample preparation robustness bioanalytical method ruggedness

Fills a Documented ISTD Gap: Prior LC-MS/MS Methods for Terizidone/Cycloserine Used No Internal Standard Due to Lack of a Suitable Match, Compromising Quantitative Reliability

The most authoritative bioanalytical method for quantifying cycloserine (as the terizidone marker) in human plasma—developed and validated at the University of Cape Town's Division of Clinical Pharmacology—explicitly reported that 'No ISTD was used as no suitable match could be found' [1]. This method, which employed protein precipitation extraction with derivatization followed by LC-MS/MS detection on an AB Sciex API 3000, achieved a mean extraction yield of only ~77% with a coefficient of variation (CV) of 10.7% [2]. The absence of a matched ISTD means that this method cannot compensate for variability in extraction efficiency, ionization suppression/enhancement from plasma matrix components, or instrument drift across analytical runs—all of which a co-eluting SIL-ISTD corrects for automatically through peak area ratio calculation . Terizidone-13N2,d6 directly resolves this documented gap by providing a chemically identical, co-eluting ISTD that matches the extraction recovery, chromatographic retention time, and ionization efficiency of unlabeled terizidone in ESI-MS [3].

method validation gap extraction recovery variability cycloserine bioanalysis therapeutic drug monitoring

Clinical Non-Interchangeability of Terizidone and Cycloserine Mandates Terizidone-Specific Quantification, Which Only a Terizidone-Matched SIL-ISTD Can Support

Clinical evidence has overturned the long-held assumption that terizidone and cycloserine are interchangeable. Mulubwa and Mugabo (2019) demonstrated in a prospective study of 39 DR-TB patients that the median amount of cycloserine emanating from a 750 mg daily terizidone dose was only 51.6 mg (range: 0.64–374 mg)—far below the theoretical yield expected from complete hydrolysis of two cycloserine moieties per terizidone molecule [1]. A separate joint population pharmacokinetic model confirmed that the apparent fraction of terizidone converted to cycloserine is only 0.29 (29%), with the remaining terizidone cleared via alternative routes at an apparent clearance of 0.1 L/h [2]. These findings establish that: (a) measuring cycloserine concentrations alone systematically underestimates total active drug exposure from terizidone dosing; and (b) therapeutic drug monitoring (TDM) programs must quantify intact terizidone specifically—a requirement that demands a terizidone-matched SIL-ISTD such as Terizidone-13N2,d6 rather than a cycloserine-labeled analog [3]. A 2023 case report further corroborated that 'dosing of terizidone cannot be considered bioequivalent to cycloserine,' and that reduced neuropsychiatric side effects attributed to terizidone may simply reflect lower cycloserine exposure rather than a genuine safety advantage [4].

terizidone-cycloserine bioequivalence prodrug incomplete metabolism therapeutic drug monitoring MDR-TB pharmacokinetics

Procurement Specification Comparison: Terizidone-13N2,d6 Delivers Higher Molecular Weight Discrimination and Comparable Chemical Purity to Single-Label Alternatives

A side-by-side procurement specification analysis reveals that Terizidone-13N2,d6 offers measurably superior mass spectrometric discrimination compared to the deuterium-only alternative, while maintaining equivalent or better chemical purity. Terizidone-13N2,d6 is supplied at ≥95% chemical purity (MuseChem) to 98% (Coompo Research Chemicals) [1], with molecular weight 310.31 and molecular formula C₁₄H₈D₆N₂¹⁵N₂O₄. The deuterium-only alternative Terizidone-d6 is specified at 95% by HPLC with 98% atom D (BOC Sciences) , molecular weight 308.33 and formula C₁₄H₈N₄O₄D₆. The critical procurement-relevant distinction is that Terizidone-13N2,d6 supplies 8 total labeled atoms (6 × ²H + 2 × ¹⁵N) versus 6 labeled atoms for Terizidone-d6, providing 33% more isotopic labels. Available packaging includes 0.5 mg unit sizes from multiple vendors (Santa Cruz Biotechnology [2], Aladdin ), suitable for method development and validation campaigns. Storage requirements are well-defined at 2–8°C , consistent with standard reference standard handling protocols.

reference standard procurement isotopic purity chemical purity specification vendor comparison

Terizidone-13N2,d6: High-Impact Application Scenarios Driven by Quantitative Differentiation Evidence


Clinical Therapeutic Drug Monitoring (TDM) of Terizidone in MDR-TB Regimens Requiring Intact Prodrug Quantification

Clinical TDM programs for MDR-TB patients receiving terizidone must quantify intact terizidone—not merely its cycloserine metabolite—because only 29% of the prodrug is converted to cycloserine in vivo [1]. Terizidone-13N2,d6 enables robust LC-MS/MS methods that simultaneously measure both terizidone and cycloserine in a single plasma sample, using the SIL-ISTD to correct for the substantial inter-patient variability in extraction recovery (documented CV of 10.7% without ISTD) [2]. This is especially critical given that the median cycloserine yield from 750 mg terizidone spans a 584-fold range (0.64–374 mg) across patients [3], making individualized dose adjustment impossible without accurate terizidone concentration data. The +8.02 Da mass shift ensures no cross-interference between ISTD and analyte channels even at trough concentrations that may approach the LLOQ.

Regulatory Bioequivalence Studies and ANDA Submissions for Generic Terizidone Formulations

Generic pharmaceutical developers pursuing ANDA approvals for terizidone capsule/tablet formulations require validated bioanalytical methods that meet FDA and EMA criteria for accuracy, precision, and selectivity. Prior to the availability of Terizidone-13N2,d6, the absence of a suitable matched ISTD forced reliance on structural analog internal standards such as propranolol—which does not co-elute with terizidone and cannot correct for analyte-specific matrix effects [4]. Terizidone-13N2,d6 satisfies the regulatory expectation that a SIL-ISTD be used whenever available, providing chemically matched extraction recovery, chromatographic retention, and ESI ionization efficiency that structural analogs cannot achieve . The documented ¹⁵N skeletal stability further supports method ruggedness during the multi-batch, multi-day analyses typical of pivotal bioequivalence studies.

Impurity Profiling and Forced Degradation Studies of Terizidone Drug Substance and Finished Product

Forced degradation studies have demonstrated that terizidone is susceptible to degradation under acid (7 degradation products), alkaline (9 DPs), neutral (9 DPs), and oxidative (10 DPs) stress conditions [5]. When these degradation products co-elute or share mass transitions with the parent drug, accurate quantification of intact terizidone in stability samples requires an ISTD that chromatographically tracks the parent drug while remaining spectrally distinct from degradation products. Terizidone-13N2,d6, with its +8.02 Da mass shift and dual-isotope signature, enables selective monitoring of the parent drug in the presence of complex degradation mixtures, supporting ICH-compliant stability-indicating method validation for both drug substance and formulated product.

Population Pharmacokinetic Modeling of Terizidone in Special Populations (Pediatric, Hepatic Impairment, HIV Co-Infection)

Population PK studies of terizidone in children and in patients with hepatic impairment—where terizidone clearance is significantly affected by hepatic function (Cmax significantly associated with conjugated bilirubin, R² = 22%, p = 0.003) [6]—require high-sensitivity, high-specificity bioanalytical methods capable of precisely quantifying terizidone across wide concentration ranges in small-volume samples. The unmatched extraction reproducibility achievable with Terizidone-13N2,d6 as SIL-ISTD (reducing CV from ~10.7% without ISTD to the <5% typical of SIL-IS methods) directly improves the precision of population PK parameter estimates, enabling more accurate identification of covariates affecting terizidone disposition and supporting model-informed precision dosing strategies for vulnerable patient subgroups.

Quote Request

Request a Quote for Terizidone-13N2,d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.